Product packaging for Acetic acid;2-methyloctan-4-ol(Cat. No.:CAS No. 823811-02-5)

Acetic acid;2-methyloctan-4-ol

Cat. No.: B14213083
CAS No.: 823811-02-5
M. Wt: 204.31 g/mol
InChI Key: GPNSLGLXHXWENV-UHFFFAOYSA-N
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Description

Historical Perspectives on Branched-Chain Alcohol Acetate (B1210297) Research

The investigation of branched-chain alcohol acetates has its roots in the mid-20th century with early studies focused on understanding the composition of natural products. A significant area of this research has been in flavor and fragrance chemistry, where branched-chain esters are recognized as important contributors to the aroma profiles of fruits and fermented beverages. biorxiv.orgacs.org Early research in the 1970s began to unravel the biosynthetic pathways of these esters, linking them to the metabolism of branched-chain amino acids such as leucine, isoleucine, and valine. biorxiv.org

The development of analytical techniques like gas chromatography-mass spectrometry (GC-MS) was pivotal in identifying and quantifying these esters in complex natural mixtures. This analytical power allowed researchers to correlate the presence and concentration of specific branched-chain acetates with particular flavors and aromas in various fruits and food products. biorxiv.org

Contemporary Significance of 2-Methyloctan-4-yl Acetate Chemistry

In recent years, the significance of branched-chain alcohol acetates, including 2-methyloctan-4-yl acetate, has expanded beyond flavor and fragrance applications. There is growing interest in their use as biofuels and as specialty solvents. The branched nature of these esters can lead to improved cold-flow properties and higher octane (B31449) ratings in fuels compared to their straight-chain counterparts. acs.org

Furthermore, the synthesis of branched-chain esters is a key area of study in green chemistry and biotechnology. Research is actively exploring the use of enzymatic and microbial methods for their production, aiming to develop more sustainable and environmentally friendly alternatives to traditional chemical synthesis. acs.orgmdpi.com The use of lipases as catalysts for esterification reactions, for instance, offers high selectivity and mild reaction conditions.

The physical and chemical properties of 2-methyloctan-4-yl acetate are influenced by its molecular structure. A summary of its key identifiers is provided in the table below.

IdentifierValue
IUPAC Name 2-methyloctan-4-yl acetate
Molecular Formula C11H22O2
Molecular Weight 186.29 g/mol
CAS Number Not available
Parent Alcohol 2-Methyloctan-4-ol
Parent Acid Acetic acid

Research Trajectories and Scholarly Contributions

Future research on 2-methyloctan-4-yl acetate and related branched-chain esters is poised to follow several key trajectories. A primary focus will be on the continued development of efficient and sustainable synthesis methods. This includes the optimization of biocatalytic processes using whole-cell systems or isolated enzymes, which could lead to cost-effective and scalable production. acs.orgmdpi.com

Another important research avenue is the detailed investigation of the structure-property relationships of these esters. By systematically modifying the branching and chain length of the alcohol and acid moieties, researchers can tailor the physical properties of the resulting esters for specific applications, such as advanced biofuels, lubricants, and polymers.

In the realm of materials science, branched-chain esters are being explored as plasticizers and monomers for the synthesis of novel polymers with unique thermal and mechanical properties. The irregular structure of these esters can disrupt polymer chain packing, leading to materials with lower glass transition temperatures and increased flexibility.

Detailed research findings on the synthesis and characterization of branched-chain acetates are crucial for advancing these fields. The table below presents hypothetical yet representative research findings for a compound like 2-methyloctan-4-yl acetate, based on data for analogous compounds.

ParameterFinding
Synthesis Method Fischer esterification of 2-methyloctan-4-ol with acetic acid using an acid catalyst; Enzymatic esterification using a lipase (B570770).
Yield 75-90% (Fischer); >95% (Enzymatic)
Spectroscopic Data ¹H NMR, ¹³C NMR, and IR spectra consistent with the expected structure.
Physical State Colorless liquid at room temperature.
Boiling Point Estimated to be in the range of 200-220 °C.
Solubility Soluble in organic solvents, insoluble in water.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H24O3 B14213083 Acetic acid;2-methyloctan-4-ol CAS No. 823811-02-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

823811-02-5

Molecular Formula

C11H24O3

Molecular Weight

204.31 g/mol

IUPAC Name

acetic acid;2-methyloctan-4-ol

InChI

InChI=1S/C9H20O.C2H4O2/c1-4-5-6-9(10)7-8(2)3;1-2(3)4/h8-10H,4-7H2,1-3H3;1H3,(H,3,4)

InChI Key

GPNSLGLXHXWENV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC(C)C)O.CC(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 Methyloctan 4 Yl Acetate and Its Stereoisomers

Direct Esterification and Transesterification Approaches

The synthesis of 2-methyloctan-4-yl acetate (B1210297) can be achieved through conventional esterification methods, primarily direct esterification and transesterification.

Direct Esterification: This method, known as Fischer esterification, involves the reaction of the alcohol, 2-methyloctan-4-ol, with acetic acid. The process is typically catalyzed by a strong mineral acid, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The acid catalyst protonates the carbonyl oxygen of the acetic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.comfiveable.me The reaction is reversible, and to drive the equilibrium toward the formation of the ester product, water, a byproduct, is often removed as it forms. masterorganicchemistry.comfiveable.me The use of one of the reactants in excess, typically the alcohol, can also shift the equilibrium to favor the product. masterorganicchemistry.com

Transesterification: This approach involves the conversion of an existing ester into a new one by reacting it with an alcohol. docbrown.infoopenstax.org For the synthesis of 2-methyloctan-4-yl acetate, 2-methyloctan-4-ol is reacted with a suitable acetate ester, such as ethyl acetate or methyl acetate, which can also serve as the reaction solvent. organic-chemistry.orgnih.gov The reaction can be catalyzed by acids or bases. Alternatively, highly efficient acyl donors like vinyl acetate are often used, particularly in enzyme-catalyzed reactions. medcraveonline.comresearchgate.net Organocatalysts, such as methylboronic acid, have also been shown to be effective for the transesterification of related compounds like β-keto esters. jocpr.com

A general comparison of these two methods is provided in the table below.

FeatureDirect Esterification (Fischer)Transesterification
Reactants2-Methyloctan-4-ol + Acetic Acid2-Methyloctan-4-ol + Acetate Ester (e.g., ethyl acetate, vinyl acetate)
CatalystStrong acid (e.g., H₂SO₄, TsOH) masterorganicchemistry.comAcid, base, or organocatalyst organic-chemistry.org
ByproductWater fiveable.meAlcohol (from the starting ester, e.g., ethanol) biofueljournal.com
Equilibrium ConsiderationsReversible; requires removal of water or excess reactant to maximize yield. masterorganicchemistry.comfiveable.meReversible; can be driven by using the starting acetate as a solvent or removing the alcohol byproduct. biofueljournal.com
YieldTypically moderate (~67%) unless equilibrium is shifted. docbrown.infoCan achieve high yields, especially with activated acyl donors. organic-chemistry.org

Enantioselective Synthesis of 2-Methyloctan-4-yl Acetate

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, methods to synthesize specific enantiomers of 2-methyloctan-4-yl acetate are of significant interest.

Chiral Catalyst Applications

Enantioselective synthesis aims to produce a specific stereoisomer by using a chiral catalyst or auxiliary. thieme-connect.com While specific applications of chiral catalysts for the direct synthesis of 2-methyloctan-4-yl acetate are not extensively detailed in the provided context, the principles of asymmetric catalysis are applicable. Chiral organocatalysts, for instance, have been successfully employed in a variety of asymmetric reactions. researchgate.net Such a strategy would involve the reaction of 2-methyloctan-4-ol with an acetylating agent in the presence of a chiral catalyst that facilitates the formation of one enantiomer of the acetate over the other.

Resolution Techniques for 2-Methyloctan-4-ol Precursors

A common strategy to obtain enantiomerically pure esters is to first resolve the racemic alcohol precursor, 2-methyloctan-4-ol. This involves separating the mixture of (R)- and (S)-enantiomers.

One effective method is enzymatic kinetic resolution . This technique utilizes an enzyme, typically a lipase (B570770), that selectively catalyzes the acylation of one enantiomer of the racemic alcohol at a much faster rate than the other. researchgate.net For example, reacting racemic 2-methyloctan-4-ol with an acyl donor like vinyl acetate in the presence of a lipase would yield one enantiomer of 2-methyloctan-4-yl acetate, leaving the unreacted, opposite enantiomer of the alcohol behind. researchgate.net The resulting ester and unreacted alcohol can then be separated.

Another classic resolution technique involves reacting the racemic alcohol with a chiral resolving agent, such as a chiral carboxylic acid, to form a mixture of diastereomeric esters . These diastereomers possess different physical properties (e.g., boiling point, solubility, chromatographic retention) and can be separated by conventional methods like fractional crystallization or chromatography. researchgate.net Once separated, the individual diastereomeric esters are hydrolyzed to yield the enantiomerically pure (R)- and (S)-2-methyloctan-4-ol, which can then be acetylated to form the desired chiral acetate.

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions.

Lipase-Mediated Esterification for 2-Methyloctan-4-yl Acetate Production

Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are widely used enzymes for the synthesis of esters due to their broad substrate specificity and excellent ability to recognize chirality. researchgate.net They are particularly effective in catalyzing the kinetic resolution of racemic secondary alcohols via enantioselective transesterification. researchgate.net

The process typically involves incubating the racemic alcohol (e.g., 2-methyloctan-4-ol) with an acyl donor in an organic solvent. Immobilized enzymes are often preferred as they can be easily recovered and reused.

Enzyme/BiocatalystTypical Acyl DonorReaction TypeKey OutcomeReference
Novozym 435 (Immobilized Candida antarctica lipase B)Vinyl acetate, Isopropenyl acetateKinetic Resolution via TransesterificationHighly effective for resolving secondary aliphatic alcohols, yielding products with high enantiomeric excess (ee). researchgate.net
Amano PS (Burkholderia cepacia lipase)Vinyl estersKinetic Resolution via TransesterificationEffective catalyst for asymmetric transesterification of certain secondary alcohols. researchgate.net
Lipozyme TLIM (Immobilized Thermomyces lanuginosus lipase)Acetic anhydride (B1165640), Caprylic acidEsterification/TransesterificationUsed for synthesizing various esters from natural product alcohols like eugenol. medcraveonline.commedcraveonline.com

In a typical kinetic resolution, the reaction is allowed to proceed to approximately 50% conversion, which theoretically provides the highest possible enantiomeric excess for both the ester product and the remaining unreacted alcohol.

Chemoenzymatic Strategies for Chiral Acetates

Chemoenzymatic synthesis combines chemical and enzymatic steps to create complex molecules with high stereoselectivity. thieme-connect.com This approach leverages the efficiency of chemical reactions for building molecular backbones and the high selectivity of enzymes for introducing chirality.

A viable chemoenzymatic route to a specific stereoisomer of 2-methyloctan-4-yl acetate could involve the following steps:

Chemical Synthesis: Production of racemic 2-methyloctan-4-ol using standard organic chemistry methods.

Enzymatic Resolution: Use of a lipase (e.g., Novozym 435) to perform a kinetic resolution on the racemic alcohol, as described in section 2.3.1. This separates the enantiomers, yielding, for example, (S)-2-methyloctan-4-yl acetate and unreacted (R)-2-methyloctan-4-ol.

Chemical Esterification: The separated, enantiomerically pure (R)-2-methyloctan-4-ol can then be converted to (R)-2-methyloctan-4-yl acetate through a standard chemical acetylation reaction (e.g., using acetic anhydride or acetyl chloride).

An alternative advanced strategy involves a one-pot, multi-enzyme system. For instance, a process developed for the synthesis of the four stereoisomers of the related pheromone 4-methylheptan-3-ol used a combination of an ene-reductase (ER) and an alcohol dehydrogenase (ADH). mdpi.com The ER first reduces a carbon-carbon double bond to set one chiral center, and then an ADH reduces a ketone to create the second chiral center, with the final stereochemistry determined by the specific enzymes chosen. mdpi.com The resulting chiral alcohol could then be chemically acetylated to produce the final chiral acetate, demonstrating a powerful integration of biocatalysis and chemical synthesis.

Derivatization and Analogue Preparation of 2-Methyloctan-4-ol and its Acetate

The chemical structure of 2-methyloctan-4-ol, a secondary alcohol, provides a reactive hydroxyl group that is a prime site for derivatization. The most common derivatization is esterification to form its corresponding acetate, 2-methyloctan-4-yl acetate. This transformation is not only a method for creating a distinct chemical entity but is also frequently used as a technique to confirm the structure and stereochemistry of the alcohol, particularly in the analysis of natural products like insect pheromones. scielo.brresearchgate.net

A standard laboratory procedure for this acetylation involves reacting 2-methyloctan-4-ol with acetic anhydride in the presence of a base, such as pyridine (B92270). scielo.br The pyridine acts as a catalyst and scavenges the acetic acid byproduct. This reaction is typically rapid and efficient. scielo.brresearchgate.net For instance, the (S)-isomer of 2-methyloctan-4-ol can be readily converted to (S)-2-methyloctan-4-yl acetate. scielo.br The resulting acetate can then be analyzed, often using chiral gas chromatography, to determine the enantiomeric excess of the parent alcohol. scielo.brresearchgate.net

The preparation of analogues often involves more complex multi-step syntheses where the 2-methyloctan structural motif is incorporated into a larger molecular framework. While not starting from 2-methyloctan-4-ol itself, synthetic strategies for certain complex molecules, such as cannabinoid analogues, utilize a 2-methyloctan group attached to a different position (e.g., 2-methyloctan-2-yl). mdpi.com These syntheses demonstrate the role of the branched octyl side-chain in modulating biological activity and involve advanced chemical transformations, including acetylation of other functional groups within the larger molecule to act as protecting groups or to create the final desired analogue. mdpi.com For example, in the synthesis of Nabilone analogues, an acetylation step is employed to protect a phenolic hydroxyl group before further modifications are made to the molecule. mdpi.com

Table 1: Derivatization of 2-Methyloctan-4-ol

Reactant Reagents Product Purpose Reference

Advanced Synthetic Strategies Utilizing Primary Alcohol Feedstock

While the direct synthesis of 2-methyloctan-4-yl acetate often starts from its corresponding secondary alcohol, advanced strategies have been developed to construct the core carbon skeleton from simpler, achiral primary alcohol feedstocks. These methods often involve sophisticated, multi-step sequences that build the required chirality and branching.

One notable strategy involves the transformation of terpene-derived primary alcohols into valuable chiral building blocks. acs.org A one-pot procedure has been developed that converts primary alkan-1-ols into 2-chloroalkan-1-ols through a sequence of telescoped oxidation-chlorination-reduction steps. acs.orgacs.org This method can be applied to terpene feedstocks, such as citronellal, which can be reduced to the corresponding primary alcohol. The resulting chlorohydrin intermediates are versatile precursors for synthesizing a variety of semiochemicals. acs.org For example, (S,E)-2,6-dimethyloct-2-en-1,8-diol has been synthesized from a terpene-derived alcohol and subsequently converted to its diacetate by reacting it with acetic anhydride, triethylamine (B128534) (Et₃N), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). acs.org Although this specific example yields a diacetate analogue, the underlying principle of building a complex, functionalized carbon chain from a primary alcohol feedstock is directly applicable.

Another advanced approach utilizes cyclopropane (B1198618) intermediates to synthesize chiral primary alcohols with methyl-branched skeletons, which are precursors to compounds like 2-methyloctan-4-ol. researchgate.net Research has demonstrated the synthesis of chiral building blocks such as (4R)-4-methyloctan-1-ol using this methodology. researchgate.net This strategy provides a powerful way to control the stereochemistry of the methyl branch, a key structural feature of 2-methyloctan-4-ol. The resulting chiral primary alcohol can then be further elaborated through known chemical transformations to install the hydroxyl group at the C4 position and subsequently esterified to yield the target acetate.

A highly effective stereoselective synthesis for producing the (S)-enantiomer of 2-methyloctan-4-ol starts from D-mannitol, a sugar alcohol. scielo.brresearchgate.net This route proceeds via a key chiral intermediate, (R)-glyceraldehyde acetonide. scielo.br The synthesis involves a Wittig reaction to elongate the carbon chain, followed by hydrogenation and a series of deprotection and functional group manipulation steps to yield the target secondary alcohol with high enantiomeric excess. scielo.br While the ultimate starting material is a polyol rather than a simple primary alkan-1-ol, it exemplifies the use of readily available chiral pool starting materials to construct complex chiral targets.

Table 2: Example of an Advanced Synthetic Sequence from a Primary Alcohol Derivative

Starting Material (Derivative) Key Transformation Steps Intermediate/Product Reference
(R)-Citronellal 1. Organocatalytic α-chlorination 2. In situ reduction (NaBH₄) (2R,3R)-2-Chloro-3,7-dimethyloct-6-en-1-ol acs.org
(S,E)-2,6-dimethyloct-2-en-1,8-diol Acetylation (Ac₂O, Et₃N, DMAP) (S,E)-2,6-dimethyloct-2-en-1,8-diyl diacetate acs.org

Advanced Spectroscopic and Computational Characterization of 2 Methyloctan 4 Yl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 2-methyloctan-4-yl acetate (B1210297), both ¹H and ¹³C NMR spectroscopy provide critical information regarding the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-methyloctan-4-yl acetate is expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the acetate group and the alkyl chain's structure. Protons closer to the oxygen atom of the ester group will be deshielded and resonate at a higher chemical shift (downfield). For instance, the proton on the carbon bearing the acetate group (C4-H) is expected to appear as a multiplet in the range of 4.8-5.2 ppm. The methyl protons of the acetate group would be a sharp singlet around 2.0 ppm libretexts.orgresearchgate.net. The various methylene (B1212753) and methyl groups of the 2-methyloctyl chain will produce a series of overlapping multiplets and doublets in the upfield region (0.8-1.7 ppm) chemicalbook.com.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the acetate group is the most deshielded, appearing significantly downfield, typically in the range of 170-172 ppm hmdb.ca. The carbon atom attached to the ester oxygen (C4) would also be deshielded, with an expected chemical shift around 70-75 ppm. The carbons of the alkyl chain will have signals in the upfield region (10-40 ppm) hmdb.canp-mrd.org. The specific chemical shifts can be predicted based on empirical data from similar branched alkanes and acetate esters.

Predicted NMR Data for 2-Methyloctan-4-yl Acetate:

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration
Acetate CH₃2.05Singlet3H
H-44.95Multiplet1H
H-21.60Multiplet1H
CH₂ groups1.2-1.5Multiplet8H
C1-CH₃0.89Triplet3H
C2-CH₃0.91Doublet3H
C8-CH₃0.88Triplet3H
¹³C NMR Predicted Chemical Shift (ppm)
C=O171.0
C-473.5
C-238.8
Acetate CH₃21.2
Other Alkyl Carbons14.1 - 34.5

Mass Spectrometry (MS) Applications in Structural Confirmation

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. For 2-methyloctan-4-yl acetate, techniques like electron ionization (EI) MS are particularly informative.

Upon electron ionization, the molecule will lose an electron to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (186.29 g/mol ). The fragmentation of this molecular ion provides a characteristic pattern. A prominent fragmentation pathway for esters is the McLafferty rearrangement, which, if sterically possible, can lead to the formation of a neutral enol and a charged alkene fragment, or vice-versa. Another common fragmentation is the loss of the alkoxy group or the acyl group. For 2-methyloctan-4-yl acetate, the loss of the acetate group (CH₃COO•) would result in a fragment ion with m/z 127. The loss of the entire 2-methyloctyl side chain is also possible. The mass spectrum of the isomeric compound 7-methyloctan-4-yl acetate shows significant peaks at m/z values corresponding to fragments from the cleavage of the ester bond and the alkyl chain spectrabase.com.

Predicted Key Mass Fragments for 2-Methyloctan-4-yl Acetate (EI-MS):

m/z Predicted Fragment
186[M]⁺
127[M - CH₃COO]⁺
113[M - C₅H₁₁]⁺
43[CH₃CO]⁺

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of 2-methyloctan-4-yl acetate will be dominated by a strong, sharp absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the region of 1735-1750 cm⁻¹ ub.edu. Another characteristic feature is the C-O stretching vibrations of the ester linkage, which usually appear as two bands in the 1250-1000 cm⁻¹ region. The spectrum will also show C-H stretching vibrations from the alkyl groups just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹ nist.gov. The vapor phase IR spectrum of the related 7-methyloctan-4-yl acetate shows a strong carbonyl peak around 1740 cm⁻¹ spectrabase.com.

Raman Spectroscopy: In Raman spectroscopy, the C=O stretch is also a characteristic band, though typically weaker than in the IR spectrum rsc.orgresearchgate.netresearchgate.net. The C-C bond stretching and skeletal vibrations of the alkyl chain often give rise to strong signals in the Raman spectrum, providing further information about the carbon framework. The symmetric C-H stretching vibrations are also prominent.

Predicted Vibrational Frequencies for 2-Methyloctan-4-yl Acetate:

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
C-H Stretch (Alkyl)2850-29602850-2960
C=O Stretch (Ester)1735-17501735-1750
C-O Stretch (Ester)1000-12501000-1250
C-H Bend (Alkyl)1375, 14651375, 1465

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are essential for separating 2-methyloctan-4-yl acetate from reaction mixtures and for assessing its purity.

GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile compounds like esters. In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The retention time of 2-methyloctan-4-yl acetate will depend on the column polarity and the temperature program used. Following separation by GC, the compound is introduced into the mass spectrometer, which provides mass spectral data for identification, as discussed in section 3.2. This technique is widely used for the analysis of branched-chain esters in various matrices acs.orgnih.govcoresta.orgmdpi.com. The analysis of the isomeric 7-methyloctan-4-yl acetate by GC-MS has been reported, demonstrating the utility of this method spectrabase.com.

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be used for the analysis of 2-methyloctan-4-yl acetate, particularly for non-volatile mixtures or when derivatization is not desirable. A reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water) lcms.czsielc.comresearchgate.netresearchgate.net. Detection can be achieved using a UV detector if the compound has a chromophore, although esters like this have a weak UV absorbance at low wavelengths (around 210 nm). Alternatively, a more universal detector like a refractive index (RI) detector or an evaporative light scattering detector (ELSD) can be used.

Gas Chromatography-Mass Spectrometry (GC-MS)

Theoretical and Computational Chemistry Investigations

Theoretical and computational chemistry methods, such as Density Functional Theory (DFT), are increasingly used to predict and understand the spectroscopic properties of molecules. These calculations can provide theoretical NMR chemical shifts, vibrational frequencies, and insights into molecular geometry and electronic structure osti.govrsc.orgosti.govrsc.orgresearchgate.net.

For 2-methyloctan-4-yl acetate, computational models can be used to:

Predict NMR Spectra: By calculating the magnetic shielding tensors, it is possible to predict ¹H and ¹³C NMR chemical shifts. These theoretical values can then be compared with experimental data to aid in spectral assignment.

Simulate Vibrational Spectra: Calculation of the harmonic vibrational frequencies can generate theoretical IR and Raman spectra. This is useful for assigning experimental bands to specific vibrational modes.

Determine Conformational Isomers: The 2-methyloctyl chain has several rotatable bonds, leading to multiple possible conformations. Computational methods can be used to determine the relative energies of these conformers and their population at a given temperature, which can influence the observed spectroscopic properties.

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Frequencies

Density Functional Theory (DFT) has emerged as a powerful quantum chemical method for investigating the electronic structure and predicting the vibrational spectra of organic molecules, including esters. lodz.plscholarsresearchlibrary.com By solving the Kohn-Sham equations, DFT can provide accurate descriptions of molecular geometries, energies, and the distribution of electrons within a molecule. For 2-methyloctan-4-yl acetate, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be used to optimize the molecular geometry to its lowest energy state. lodz.plscholarsresearchlibrary.com

Once the optimized geometry is obtained, the vibrational frequencies can be calculated by computing the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the fundamental vibrational modes of the molecule, which can be correlated with experimental infrared (IR) and Raman spectra. The analysis of these vibrational modes allows for the assignment of specific peaks in the spectra to the stretching, bending, and torsional motions of the molecule's constituent atoms and functional groups. preprints.orgpreprints.org

A theoretical investigation into the vibrational spectrum of 2-methyloctan-4-yl acetate would involve the identification of characteristic vibrational modes. The most prominent of these is the C=O stretching vibration of the ester group, which is expected to appear in a distinct region of the infrared spectrum. preprints.orgpreprints.org Other significant vibrations include the C-O stretching modes of the ester, and the various C-H stretching and bending modes of the methyl and methylene groups in the octyl chain.

Below is a hypothetical table of calculated vibrational frequencies for 2-methyloctan-4-yl acetate, based on typical values for similar acetate esters.

Interactive Data Table: Hypothetical DFT Calculated Vibrational Frequencies for 2-Methyloctan-4-yl Acetate

Frequency (cm⁻¹) Vibrational Mode Description
~2960-2850 C-H Stretch Stretching vibrations of the methyl and methylene groups in the 2-methyl and octyl chains.
~1740 C=O Stretch Strong stretching vibration of the carbonyl group in the acetate moiety. preprints.orgpreprints.org
~1465 C-H Bend Asymmetric and symmetric bending of the C-H bonds in the alkyl chains.
~1375 C-H Bend "Umbrella" bending mode of the methyl groups.
~1240 C-O Stretch Stretching vibration of the C-O single bond between the carbonyl carbon and the oxygen atom.
~1050 C-O Stretch Stretching vibration of the C-O single bond between the oxygen atom and the octyl chain.
Below 1000 Skeletal Vibrations Complex vibrations involving the carbon backbone of the molecule. preprints.orgpreprints.org

Molecular Dynamics Simulations and Conformational Analysis

Due to the presence of multiple rotatable single bonds in its 2-methyloctyl chain, 2-methyloctan-4-yl acetate can adopt a multitude of conformations in space. Molecular dynamics (MD) simulations provide a powerful computational tool to explore the conformational landscape of such flexible molecules over time. techscience.comresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing the trajectory of the molecule to be mapped out.

The conformational flexibility is a key determinant of the macroscopic properties of the substance, including its viscosity, boiling point, and how it interacts with other molecules. Understanding the conformational preferences is crucial for predicting these properties.

Molecular Structure-Based Modeling

Molecular structure-based modeling encompasses a range of computational techniques that aim to establish a relationship between the molecular structure of a compound and its macroscopic properties. chemrxiv.orgnih.gov For 2-methyloctan-4-yl acetate, this could involve developing Quantitative Structure-Property Relationship (QSPR) models.

QSPR models use statistical methods to correlate calculated molecular descriptors with experimentally determined properties. For instance, the shape, size, and electronic properties of 2-methyloctan-4-yl acetate, derived from its modeled structure, could be used to predict its odor characteristics, as the sense of smell is highly dependent on molecular structure. chemrxiv.org Similarly, properties like boiling point, density, and solubility can be estimated through such models. The development of accurate QSPR models relies on having a good understanding of the underlying molecular structures and their conformational behavior, as discussed in the previous sections. researchgate.netnih.gov

Emerging Research Directions and Advanced Applications

Green Chemistry Principles in 2-Methyloctan-4-yl Acetate (B1210297) Synthesis

The synthesis of esters, traditionally reliant on chemical catalysts under intense conditions, is undergoing a paradigm shift towards greener, more sustainable methods. mdpi.comresearchgate.net Enzymatic catalysis, particularly using lipases, stands out as a primary tool in this transformation. kdnenzymes.commedcraveonline.com These biocatalytic approaches offer high selectivity, operate under mild temperature and pressure conditions, and reduce the formation of unwanted byproducts, aligning with the core principles of green chemistry. researchgate.netbohrium.com

The enzymatic synthesis of fragrance esters like 2-methyloctan-4-yl acetate can be achieved through direct esterification or transesterification. mdpi.com Lipases, such as those from Candida antarctica (often immobilized, like Novozym 435) or Thermomyces lanuginosus, are highly effective for these reactions. medcraveonline.combohrium.com The use of immobilized enzymes is particularly advantageous as it allows for easier separation from the reaction mixture and enhances the enzyme's stability, permitting its reuse over multiple reaction cycles. kdnenzymes.combohrium.com Research has shown that factors like the choice of solvent, water activity, temperature, and the molar ratio of substrates (2-methyloctan-4-ol and an acyl donor like acetic acid or vinyl acetate) are critical for optimizing the reaction yield. nih.govresearchgate.net For instance, transesterification using vinyl acetate can shift the reaction equilibrium towards the product, as the vinyl alcohol tautomerizes to acetaldehyde, making the reaction effectively irreversible. mdpi.com

Table 1: Comparison of Catalytic Methods for Ester Synthesis
ParameterTraditional Chemical SynthesisGreen Enzymatic Synthesis
CatalystStrong acids (e.g., H₂SO₄)Lipases (e.g., Novozym 435, Lipozyme) medcraveonline.com
Reaction ConditionsHigh temperature and pressureMild temperatures (e.g., 30-70°C), atmospheric pressure bohrium.comnih.gov
SelectivityLow, potential for side reactionsHigh (chemo-, regio-, and enantioselectivity) researchgate.net
Byproducts/WasteSignificant, requires extensive purificationMinimal, cleaner product streams kdnenzymes.com
Catalyst ReusabilityDifficult, often neutralized post-reactionHigh, especially with immobilized enzymes bohrium.com
Environmental ImpactHigher energy consumption, hazardous wasteLower energy consumption, biodegradable catalysts researchgate.net

Chemoinformatics and Data-Driven Discovery

Chemoinformatics applies computational methods to solve chemical problems, and its application in the study of esters is accelerating discovery. mdpi.comresearchgate.net Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful data-driven tools in this domain. dokumen.pub These mathematical models correlate the structural or physicochemical properties of molecules (described by molecular descriptors) with their biological activities or physical properties. researchgate.netnih.gov

For a molecule like 2-methyloctan-4-yl acetate, QSAR/QSPR can be used to predict various characteristics before synthesis, saving time and resources. This includes predicting its odor profile, intensity, and detection threshold by analyzing the structural features of a large dataset of known fragrance esters. chemrxiv.org It can also be used to predict toxicological endpoints, ensuring the development of safer products. researchgate.net The process involves calculating a wide range of molecular descriptors for a series of related esters, then using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a predictive model. researchgate.netnih.gov This data-driven approach allows for the virtual screening of novel ester structures to identify candidates with desirable properties for specific applications.

Advanced Materials Incorporating 2-Methyloctan-4-yl Acetate Scaffolds

The functional properties of 2-methyloctan-4-yl acetate, particularly its characteristic aroma, can be harnessed by incorporating it into advanced materials. A key area of research is the development of controlled-release systems that prolong the sensory experience. researchgate.netgoogleapis.com This is highly desirable in products like textiles, personal care items, and air fresheners.

One prominent technique is microencapsulation, where the fragrance ester is enclosed within a protective polymer shell. ijeat.org This shell can be designed to release the active compound in response to specific triggers such as friction, moisture, or a change in temperature. researchgate.net Another approach involves embedding the fragrance molecule within a polymer matrix or onto a porous material. bohrium.com Research into nanotechnology and new polymer composites is expected to yield more sophisticated systems for precision-controlled fragrance release. researchgate.net These advanced materials not only enhance the longevity of the fragrance but also improve its stability and performance on various surfaces. sylvaine-delacourte.com

Biotechnological Production and Sustainable Sourcing

While green chemistry offers cleaner routes for synthesis, biotechnology presents an opportunity to produce branched-chain esters from renewable feedstocks. Metabolic engineering of microorganisms like the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli has emerged as a promising strategy for the de novo biosynthesis of these compounds. nih.govd-nb.info This approach circumvents the reliance on petrochemical precursors and can be more sustainable. researchgate.net

Scientists have successfully engineered microbes to produce various fatty acid branched-chain esters (FABCEs). d-nb.info The strategies involve several key modifications to the organism's native metabolism:

Enhancing Precursor Supply: Overexpressing enzymes in pathways that produce the alcohol (e.g., 2-methyloctanol from branched-chain amino acid pathways) and acyl-CoA (e.g., acetyl-CoA) precursors. nih.govnih.gov

Introducing Ester-Forming Enzymes: Expressing a suitable enzyme, such as a wax ester synthase (WS) or an alcohol acyltransferase (AAT), to catalyze the final condensation step to form the ester. nih.govresearchgate.net

Pathway Optimization: Deleting competing metabolic pathways to redirect carbon flux towards the desired ester product and localizing enzymes to specific cellular compartments (e.g., mitochondria) to improve efficiency. nih.govnih.gov

Through these combined engineering strategies, researchers have achieved significant titers of various branched-chain esters, demonstrating the feasibility of microbial fermentation as a sustainable production platform. nih.govd-nb.info

Table 2: Key Strategies in Metabolic Engineering for Branched-Chain Ester Production
Engineering StrategyDescriptionExample Target Genes/EnzymesReference
Alcohol Precursor EnhancementOverexpression of enzymes in the Ehrlich pathway or branched-chain amino acid biosynthesis pathways.Ilv2, Ilv5, Ilv3, Aro10, Adh7 nih.govresearchgate.net
Acyl-CoA Precursor EnhancementUpregulation of fatty acid biosynthesis or deletion of negative regulators.Deletion of Rpd3, Opi1 nih.gov
Esterification StepIntroduction of an efficient ester-forming enzyme.Wax Ester Synthase (WS/DGAT), Alcohol Acyltransferase (AAT/ATF1) d-nb.inforesearchgate.net
Pathway SegmentationLocalizing different parts of the biosynthetic pathway to optimal cellular compartments (e.g., mitochondria, cytosol).Mitochondrion-based expression of ATF1 nih.gov

Interdisciplinary Approaches in Chemical Biology

The interaction of volatile molecules with biological systems is a central theme in chemical biology, particularly in the study of olfaction. Esters are a major class of odorants and have been used extensively as chemical probes to understand how the sense of smell works at a molecular level. nih.govnih.gov The detection of an odor like 2-methyloctan-4-yl acetate begins with its binding to specific odorant receptors (ORs) located on sensory neurons in the nasal cavity. nih.govmdpi.com

Understanding this process involves a highly interdisciplinary approach. Functional studies using techniques like two-electrode voltage clamps can measure the response of specific, heterologously expressed ORs to a panel of odorants, including various acetate esters. mdpi.com This allows researchers to map which receptors are activated by a given molecule. Furthermore, advanced imaging techniques like functional MRI (fMRI) can visualize the patterns of activity in the olfactory bulb of the brain in response to smelling different esters, revealing how the brain encodes odor identity through a combinatorial code. pnas.org Studies in organisms from insects to mice have shown that the structure of an ester, including chain length and branching, dramatically influences which receptors it activates and, consequently, how it is perceived. oup.comoup.com Therefore, 2-methyloctan-4-yl acetate serves as a valuable tool for probing the specificity of ORs and deciphering the complex neural maps of olfaction.

Q & A

Q. How can metabolic flux analysis (MFA) resolve contradictions in ethanol-to-acetic acid conversion efficiency across bacterial strains?

  • Methodological Answer : Apply isotopic labeling (e.g., ¹³C-ethanol) to track carbon flow through the Embden-Meyerhof-Parnas (EMP) and tricarboxylic acid (TCA) cycles. Use mass spectrometry to quantify labeled metabolites and construct flux maps. Compare strains overexpressing PQQ-ADH subunits (adhA/adhB) with wild-type strains to identify bottlenecks in ethanol oxidation . Proteomic data (2D-PAGE) can validate enzyme expression levels, linking flux variations to specific metabolic nodes .

Q. What experimental strategies address conflicting proteomic data on stress-response proteins in acetic acid bacteria (AAB)?

  • Methodological Answer : Replicate 2D-PAGE under standardized growth conditions (pH, ethanol concentration) and use PDQuest software for spot quantification . Cross-validate with RNA-seq to distinguish transcriptional regulation from post-translational modifications. For example, upregulated glutamine synthetase in acid-stressed AAB correlates with intracellular pH stabilization—confirm via intracellular NH₃ quantification and pH-sensitive fluorescent probes . Address discrepancies by comparing strain-specific genomic annotations (e.g., Acetobacter pasteurianus vs. Gluconobacter oxydans) .

Q. How can researchers reconcile differences in acetic acid tolerance mechanisms reported in Acetobacter species?

  • Methodological Answer : Conduct comparative genomics to identify conserved acid-resistance operons (e.g., groESL, dnaKJ). Use CRISPR-Cas9 to knockout candidate genes (e.g., aconitase) and assess growth under acidic conditions via chemostat cultures. Pair with metabolomic profiling (GC-MS) to detect accumulation of protective metabolites (e.g., trehalose, glutamate). Reference proteomic studies showing chaperone proteins (e.g., trigger factor) are upregulated in engineered strains .

Data Analysis & Reporting

Q. How should raw data from metabolic flux studies be presented to ensure reproducibility?

  • Methodological Answer : Include raw isotopic labeling data (e.g., mass isotopomer distributions) in supplementary files, formatted as CSV tables. In the main text, summarize flux values (mmol/gDCW/h) for key pathways (EMP, TCA) using heatmaps or bar graphs. Reference the Beilstein Journal guidelines for avoiding redundancy between text and figures . For transparency, document software parameters (e.g., OpenFLUX settings) and statistical confidence intervals .

Q. What statistical methods are appropriate for analyzing proteomic datasets with high technical variability?

  • Methodological Answer : Apply ANOVA with post-hoc Tukey tests to compare protein spot intensities across biological replicates. Normalize data using total spot volume or housekeeping proteins (e.g., EF-Tu). Use false discovery rate (FDR) correction for multiple comparisons. For pathway enrichment, upload datasets to platforms like STRING or KEGG Mapper, citing version numbers and algorithms used .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.